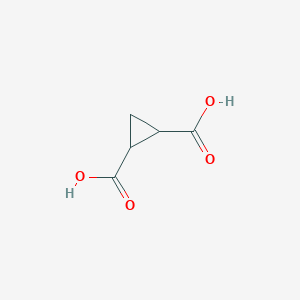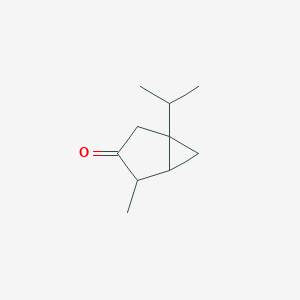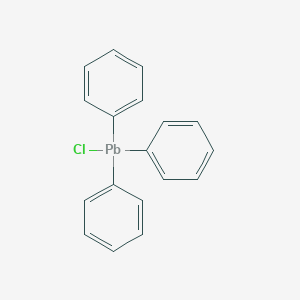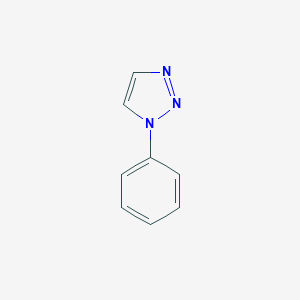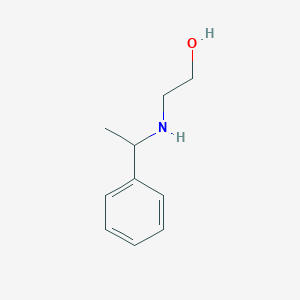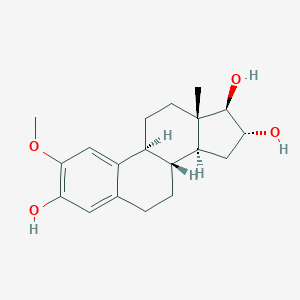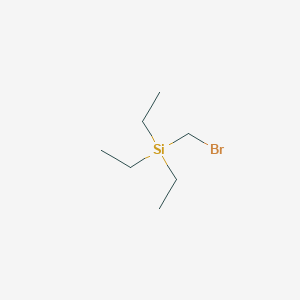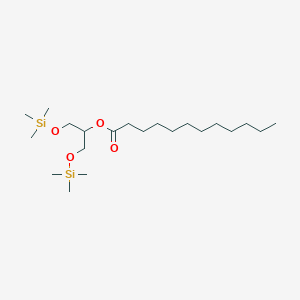
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is a chemical compound that is commonly used in scientific research. It is a derivative of dodecanoic acid and is often used as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is not well understood. However, it is believed to act as a surfactant and emulsifier. It is also believed to have antimicrobial properties.
Effets Biochimiques Et Physiologiques
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, which makes it useful in the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate. One direction is to further investigate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could be done to investigate its potential as a surfactant and emulsifier in the development of new materials. Finally, more research could be done on the synthesis of 1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate and its derivatives.
Méthodes De Synthèse
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is synthesized by reacting dodecanoic acid with trimethylsilyl chloride and triethylamine in the presence of 4-dimethylaminopyridine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate is commonly used in scientific research as a reagent in the synthesis of other compounds. It is often used in the synthesis of lipids and glycosides. It is also used in the synthesis of surfactants and polymers.
Propriétés
Numéro CAS |
1188-53-0 |
|---|---|
Nom du produit |
1,3-Bis(trimethylsilyloxy)propan-2-yl dodecanoate |
Formule moléculaire |
C21H46O4Si2 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)25-20(18-23-26(2,3)4)19-24-27(5,6)7/h20H,8-19H2,1-7H3 |
Clé InChI |
DWYXQMRXMSJMBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Synonymes |
Dodecanoic acid 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



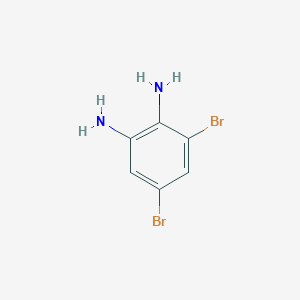
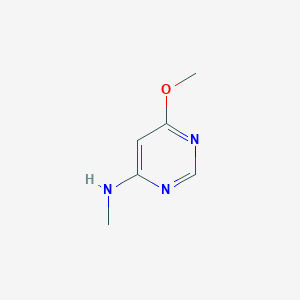
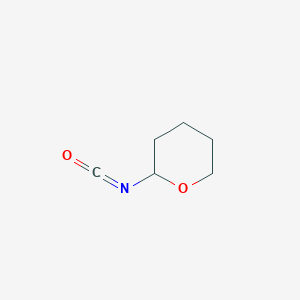
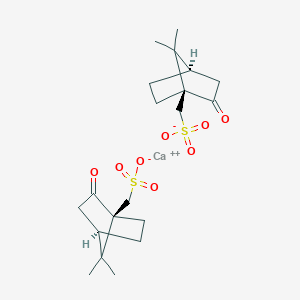
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
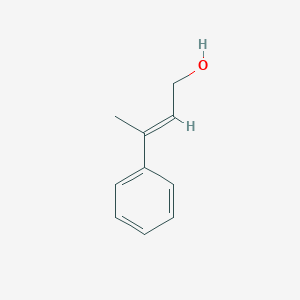
![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)
